molecular formula C16H20ClN3O2S B267494 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide

5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide

Cat. No. B267494
M. Wt: 353.9 g/mol
InChI Key: OYIRVUGOCSVYTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide, also known as ACCBC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ACCBC belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide is not fully understood. However, it has been proposed that 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has been found to exhibit analgesic activity by inhibiting the production of pain-inducing mediators such as prostaglandins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide in lab experiments is its potential therapeutic applications. 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has been found to exhibit anti-tumor, anti-inflammatory, and analgesic activity, which makes it a promising candidate for drug development. However, one of the limitations of using 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide. One of the directions is to study its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the exact mechanism of action of 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide in cancer cells and to evaluate its efficacy in vivo. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the optimal dosage and administration route for 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide in these applications. Finally, studies can be conducted to investigate the potential side effects of 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide and to evaluate its safety profile.

Synthesis Methods

The synthesis of 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide involves the reaction of 2-chloro-N-cyclohexylbenzamide with acetyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide. The chemical structure of 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Scientific Research Applications

5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has been found to exhibit various therapeutic applications. It has been studied for its potential anti-tumor activity and has been found to inhibit the growth of various cancer cell lines. 5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide has also been studied for its potential anti-inflammatory and analgesic activity. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines.

properties

Product Name

5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide

Molecular Formula

C16H20ClN3O2S

Molecular Weight

353.9 g/mol

IUPAC Name

5-(acetylcarbamothioylamino)-2-chloro-N-cyclohexylbenzamide

InChI

InChI=1S/C16H20ClN3O2S/c1-10(21)18-16(23)20-12-7-8-14(17)13(9-12)15(22)19-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,19,22)(H2,18,20,21,23)

InChI Key

OYIRVUGOCSVYTQ-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2

Canonical SMILES

CC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.